3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanehydrazide
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Overview
Description
3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanehydrazide is a compound of significant interest in the fields of chemistry and pharmacology. It is known for its unique structure, which includes an oxazole ring and a hydrazide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanehydrazide typically involves the reaction of 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and hydrazone derivatives .
Scientific Research Applications
3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It has been investigated for its analgesic, anti-inflammatory, and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanehydrazide involves its interaction with specific molecular targets. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This inhibition leads to its anti-inflammatory and analgesic effects. Additionally, it can modulate various intracellular signaling pathways, including the extracellular signal-regulated kinase (ERK) and mitogen-activated protein kinase (MAPK) pathways .
Comparison with Similar Compounds
Similar Compounds
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole structure.
3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid: A precursor in the synthesis of 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanehydrazide.
3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanal oxime: A compound with similar biological activities.
Uniqueness
This compound is unique due to its hydrazide group, which allows for a wide range of chemical modifications and applications. Its ability to inhibit COX-2 and modulate multiple signaling pathways makes it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C18H17N3O2 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
3-(4,5-diphenyl-1,3-oxazol-2-yl)propanehydrazide |
InChI |
InChI=1S/C18H17N3O2/c19-21-15(22)11-12-16-20-17(13-7-3-1-4-8-13)18(23-16)14-9-5-2-6-10-14/h1-10H,11-12,19H2,(H,21,22) |
InChI Key |
SAWPNVIAXSUMKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)NN)C3=CC=CC=C3 |
Origin of Product |
United States |
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